7-methylnaphthalene-2-sulfonyl Chloride
Description
7-Methylnaphthalene-2-sulfonyl chloride is a substituted naphthalene sulfonyl chloride derivative, characterized by a methyl group at the 7-position and a sulfonyl chloride group at the 2-position of the naphthalene ring. This compound is primarily utilized in organic synthesis as a sulfonating agent for introducing sulfonyl groups into target molecules, particularly in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H9ClO2S |
|---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
7-methylnaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO2S/c1-8-2-3-9-4-5-11(15(12,13)14)7-10(9)6-8/h2-7H,1H3 |
InChI Key |
GTIHXWGIIDMONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
7-methylnaphthalene-2-sulfonyl Chloride can be synthesized through several methods. One common method involves the sulfonation of 7-methylnaphthalene followed by chlorination. The sulfonation is typically carried out using sulfuric acid or oleum, and the resulting sulfonic acid is then treated with thionyl chloride (SOCl2) to form the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation and chlorination processes. These processes are optimized for high yield and purity, and may involve the use of advanced equipment and catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-methylnaphthalene-2-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used to convert the compound into sulfonic acids.
Major Products Formed
Scientific Research Applications
7-methylnaphthalene-2-sulfonyl Chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-methylnaphthalene-2-sulfonyl Chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Key Observations :
- Steric Effects : The methyl group at the 7-position in this compound may reduce reactivity compared to naphthalene-2-sulfonyl chloride due to steric hindrance near the sulfonyl chloride group .
- Solubility : Like its parent compound, this compound is expected to exhibit low water solubility, limiting its use in aqueous reactions.
- Thermal Stability : The melting point of naphthalene-2-sulfonyl chloride (200–202°C under reduced pressure) suggests high thermal stability, which may be slightly altered by the methyl substitution .
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